

¹³C NMR spectrum of 3-(hydroxymethyl)-3-methylcyclobutanone

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)-3-methylcyclobutanone

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An In-Depth Technical Guide to the ¹³C NMR Spectrum of **3-(hydroxymethyl)-3-methylcyclobutanone**

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For drug development professionals and researchers, the precise characterization of novel small molecules is a critical step in the discovery pipeline. The ¹³C NMR spectrum, in particular, offers a direct map of the carbon backbone of a molecule. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of **3-(hydroxymethyl)-3-methylcyclobutanone**, a substituted cyclobutane derivative. By dissecting the molecule's unique structural features, we will predict the chemical shifts of each carbon atom, explain the underlying principles governing these shifts, and provide a robust experimental protocol for acquiring high-quality spectral data. This document is designed to serve as a practical reference, blending theoretical principles with field-proven experimental insights.

Molecular Structure and Symmetry Analysis

To accurately interpret the ¹³C NMR spectrum, we must first analyze the molecular structure of **3-(hydroxymethyl)-3-methylcyclobutanone** for chemical equivalence. The molecule possesses a plane of symmetry that bisects the carbonyl group (C=O) and the C3 carbon, which is substituted with the methyl and hydroxymethyl groups.

Due to this symmetry, the two methylene carbons of the cyclobutane ring at positions 2 and 4 are chemically and magnetically equivalent. Consequently, despite having six carbon atoms in total, the molecule is expected to exhibit only five distinct signals in its proton-decoupled ^{13}C NMR spectrum.

The five unique carbon environments are:

- C1: The carbonyl carbon of the ketone.
- C2/C4: The two equivalent methylene carbons in the cyclobutane ring, alpha to the carbonyl.
- C3: The quaternary carbon in the ring, beta to the carbonyl.
- C5: The methylene carbon of the hydroxymethyl group (-CH₂OH).
- C6: The carbon of the methyl group (-CH₃).

Predicted ^{13}C NMR Spectrum and Peak Assignment

The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and ring strain all contribute to the final observed shift.^{[1][2]} Below is a detailed analysis and prediction for each of the five expected resonances.

Pillar 1: The Carbonyl Carbon (C1)

The carbon atom of the ketone group (C=O) is the most deshielded carbon in the molecule. This is due to the sp^2 hybridization and the strong electron-withdrawing effect of the double-bonded oxygen atom. For ketones, this signal typically appears in the 205-220 ppm range.^{[1][3]} In the parent cyclobutanone, the carbonyl carbon resonates at approximately 208.4 ppm.^{[4][5]} Therefore, the C1 signal for **3-(hydroxymethyl)-3-methylcyclobutanone** is confidently predicted to be in the δ 205-215 ppm region. This peak will be sharp and, due to its quaternary nature and long relaxation time, likely of lower intensity compared to protonated carbons.^{[2][6]}

Pillar 2: The Ring Methylene Carbons (C2 & C4)

These two carbons are sp^3 hybridized and are in the alpha position relative to the electron-withdrawing carbonyl group. This proximity causes a moderate deshielding effect. In

unsubstituted cyclobutane, the ring carbons appear at a much higher field, around 22.4 ppm.[7] [8] However, the alpha-effect of the ketone shifts this resonance significantly downfield. For cyclobutanone, the α -carbons are observed at approximately 47.7 ppm.[4] Given the substitution at the C3 position, a similar chemical shift is expected. These carbons are therefore predicted to produce a single resonance in the δ 45-55 ppm range.

Pillar 3: The Hydroxymethyl Carbon (C5)

The C5 carbon (-CH₂OH) is an sp^3 hybridized carbon directly attached to a highly electronegative oxygen atom. This attachment is the dominant factor determining its chemical shift, causing a significant downfield shift compared to a standard alkyl carbon. The typical range for carbons in a primary alcohol (R-CH₂OH) is between 50 and 65 ppm.[1][9] The substitution pattern on the adjacent C3 carbon is not expected to alter this shift dramatically. Thus, the signal for C5 is predicted to appear in the δ 60-70 ppm range.

Pillar 4: The Quaternary Carbon (C3)

This is a quaternary sp^3 carbon, meaning it has no directly attached protons. Such carbons generally exhibit weaker signals in standard ^{13}C NMR experiments due to a lack of Nuclear Overhauser Effect (nOe) enhancement from proton decoupling.[6][10] It is located at the beta position to the carbonyl group and is bonded to two other carbons (C2/C4), the methyl carbon (C6), and the hydroxymethyl carbon (C5). Its chemical shift will be a composite of these influences. A reasonable estimate places this signal in the δ 40-50 ppm range.

Pillar 5: The Methyl Carbon (C6)

The C6 methyl carbon (-CH₃) is the most shielded carbon in the molecule. It is an sp^3 hybridized carbon in a typical alkyl environment. Methyl groups attached to quaternary carbons generally resonate in the upfield region of the spectrum. A typical range for such a group is 15-30 ppm.[1] Its signal is predicted to be in the δ 20-30 ppm range.

Summary of Predicted Chemical Shifts

Carbon Atom(s)	Label	Type of Carbon	Predicted Chemical Shift (δ , ppm)
C=O	C1	Ketone (Quaternary)	205 - 215
-CH ₂ OH	C5	Primary Alcohol	60 - 70
Ring -CH ₂ -	C2, C4	Methylene (α to C=O)	45 - 55
Ring >C<	C3	Quaternary (β to C=O)	40 - 50
-CH ₃	C6	Methyl	20 - 30

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol outlines a self-validating system for reliable data collection.

Sample Preparation

- Weighing the Sample: For a standard ¹³C NMR experiment on a 400-500 MHz spectrometer, weigh approximately 50-100 mg of **3-(hydroxymethyl)-3-methylcyclobutanone**.[\[11\]](#)[\[12\]](#) The natural abundance of ¹³C is only 1.1%, necessitating a higher concentration than for ¹H NMR.[\[13\]](#)
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and effective choice for non-polar to moderately polar organic compounds.[\[14\]](#)[\[15\]](#) Use approximately 0.6-0.7 mL of the solvent.[\[16\]](#) The deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field, which is crucial for high-resolution spectra.[\[12\]](#)[\[17\]](#)
- Dissolution and Transfer:
 - Dissolve the sample in the deuterated solvent within a small, clean vial. Gentle vortexing can aid dissolution.
 - If any solid particles remain, the solution must be filtered to prevent degradation of the spectral quality.[\[13\]](#) Suspended solids disrupt the magnetic field homogeneity, leading to

broad, uninterpretable peaks. A Pasteur pipette with a small, tight plug of glass wool is effective for this purpose.

- Using a clean pipette, transfer the clear solution into a 5 mm NMR tube. Ensure the sample height is at least 4 cm (approx. 0.6 mL) to be within the detection region of the probe.[13]
- Referencing: Tetramethylsilane (TMS) can be added as an internal standard to reference the chemical shift scale to 0.0 ppm.[11] However, modern spectrometers can accurately reference the spectrum to the residual solvent signal (for CDCl_3 , the triplet is centered at δ 77.16 ppm), making the addition of an internal standard often unnecessary.[14][18]

Spectrometer Setup and Data Acquisition

The following parameters are typical for a standard proton-decoupled ^{13}C experiment on a 400 MHz spectrometer.

- Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems) should be used.[19] This decouples the protons, causing each unique carbon to appear as a singlet and benefiting from the nOe.[20]
- Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 ppm to 240 ppm) to ensure all signals, especially the downfield carbonyl peak, are captured.
- Pulse Angle (Flip Angle): A 30-45 degree pulse angle is recommended to allow for faster acquisition without saturating the signals.[19]
- Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[19]
- Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times, and a longer delay may be needed for more quantitative results, though this will increase the total experiment time.[19][20]
- Number of Scans (NS): Due to the low sensitivity of ^{13}C , a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The signal-to-noise ratio improves with the square root of the number of scans.
- Temperature: Maintain a constant temperature, typically 25 °C (298 K).[19]

Data Processing

- Fourier Transform: Apply an exponential window function with a line broadening (LB) of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform. This improves the signal-to-noise ratio at the cost of a slight loss in resolution.
- Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl_3 at 77.16 ppm) or the TMS peak to 0.0 ppm.

Visualization of Predicted Spectral Data

Visual aids are crucial for correlating structural features with spectral data. The following diagram illustrates the structure of **3-(hydroxymethyl)-3-methylcyclobutanone** with each unique carbon labeled according to the assignments discussed.

Caption: Predicted ^{13}C NMR chemical shift assignments for **3-(hydroxymethyl)-3-methylcyclobutanone**.

Conclusion

The ^{13}C NMR spectrum of **3-(hydroxymethyl)-3-methylcyclobutanone** provides a clear and unambiguous fingerprint of its carbon framework. By leveraging fundamental principles of chemical shift theory, it is possible to predict with high confidence the spectral regions where each of the five unique carbon signals will appear. The downfield signal of the ketone, the distinct resonances of the strained cyclobutane ring carbons, and the characteristic shifts of the hydroxymethyl and methyl substituents all contribute to a unique spectral pattern. Following the detailed experimental protocol provided will enable researchers and drug development professionals to acquire high-quality data, facilitating confident structural verification and paving the way for further investigation.

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